molecular formula C26H22FN5OS B2546320 N-(2,3-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 946236-20-0

N-(2,3-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2546320
CAS RN: 946236-20-0
M. Wt: 471.55
InChI Key: OHFYVACFIAGGNA-UHFFFAOYSA-N
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Description

The compound "N-(2,3-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide" is a complex organic molecule that appears to be related to various acetamide derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves reactions with aniline precursors. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide involved a reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . These methods suggest that the synthesis of the compound may also involve multi-step reactions with aniline derivatives and possibly the use of halogenating agents or silanes.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often characterized by spectroscopic methods such as NMR and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction . The molecular conformation of similar compounds, such as N-(2,6-dimethylphenyl)acetamide, has been found to be similar across various derivatives, with slight differences in bond parameters . These techniques would likely be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, as seen in the reaction of N-(2-hydroxyphenyl)acetamide derivatives . The presence of functional groups such as the triazole and indole in the compound of interest suggests that it may participate in reactions typical of these heterocycles, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure. For instance, the presence of halogen atoms and other substituents can influence the melting point, solubility, and reactivity of these compounds. The X-ray powder diffraction data of some N-derivatives of acetamide have been used to characterize potential pesticides, indicating that these compounds can have significant biological activity . The compound , with its complex structure, is likely to exhibit unique physical and chemical properties that could be explored for potential applications.

Scientific Research Applications

Potential Pesticides

Research on N-derivatives of similar compounds has identified their potential as pesticides. For instance, X-ray powder diffraction has been used to characterize N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, highlighting their potential as pesticides (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).

Analgesic Properties

Studies on capsaicinoids like N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide have revealed their potent analgesic properties. These findings contribute to understanding the structural requirements for analgesic efficacy in related compounds (N. Park, I. Park, J. C. Lee, Y. B. Kim, 1995).

Anti-inflammatory Activity

Novel derivatives of N-(3-chloro-4-fluorophenyl) compounds have shown significant anti-inflammatory activity, suggesting the potential therapeutic applications of similar compounds in treating inflammation (K. Sunder, Jayapal Maleraju, 2013).

Enzyme Inhibition Studies

Synthesis of new N-aryl derivatives of triazole compounds has demonstrated moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in treating diseases associated with enzyme malfunction (N. Riaz, M. Iftikhar, M. Saleem, Aziz‐ur‐Rehman, et al., 2020).

Structural Characterization

The structural aspects of amide-containing isoquinoline derivatives have been studied, providing insights into their properties and potential applications in developing new compounds with enhanced biological activities (A. Karmakar, R. Sarma, J. Baruah, 2007).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5OS/c1-16-6-5-9-22(17(16)2)29-24(33)15-34-26-31-30-25(32(26)19-12-10-18(27)11-13-19)21-14-28-23-8-4-3-7-20(21)23/h3-14,28H,15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFYVACFIAGGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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